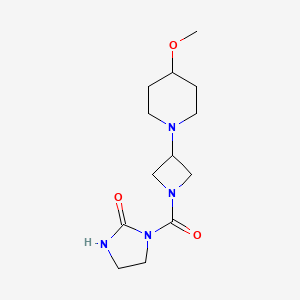

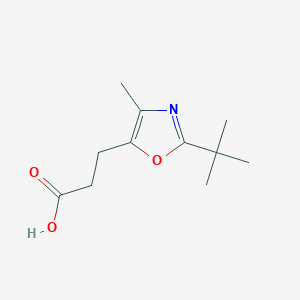

1-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

カタログ番号 B2722494

CAS番号:

2034309-34-5

分子量: 282.344

InChIキー: HPTLLMUEEQUOLH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves ring-opening polymerization . For instance, aziridines and azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers can be challenging, but the resulting polymers have many important applications .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For instance, the azetidine ring could undergo ring-opening reactions . Additionally, the carbonyl group could participate in various reactions such as nucleophilic addition or reduction .科学的研究の応用

Receptor Affinity and Agonist Efficacy

- A study by Enguehard-Gueiffier et al. (2006) focused on a series of novel imidazoazines and their affinity for dopamine receptors. Specifically, a compound closely related to the one showed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, indicating potential application in neurological research (Enguehard-Gueiffier et al., 2006).

Stereoselectivity in Synthesis

- Research by Ferraz et al. (2007) highlighted the stereoselective formation of imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives. This study underscores the significance of stereochemistry in the synthesis of such compounds, potentially impacting pharmaceutical applications (Ferraz et al., 2007).

Carbonic Anhydrase Inhibition

- A study by Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase, an enzyme crucial in pH regulation. The research provides insights into the potential use of these compounds in treating disorders related to pH imbalance (Abdel-Aziz et al., 2015).

Antibacterial and Antifungal Activities

- A 2016 study by Ammar et al. explored new imidazolidine derivatives for their antimicrobial properties. The research demonstrated significant activities against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Ammar et al., 2016).

Biological Activities of Derivatives

- Research by S. et al. (2021) reviewed the activities of azetidine-2-one derivatives, revealing their varied biological applications, including antimicrobial and cardiovascular effects. This study provides a comprehensive overview of the therapeutic potential of such compounds (S. et al., 2021).

Synthesis and Characterization

- A paper by Liang (2011) detailed the synthesis of novel 4-substituted imidazolidines, highlighting the process and characterization of these compounds, which is crucial for their application in various research domains (Liang, 2011).

特性

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-20-11-2-5-15(6-3-11)10-8-16(9-10)13(19)17-7-4-14-12(17)18/h10-11H,2-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTLLMUEEQUOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

amino}benzoic acid](/img/structure/B2722422.png)

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)